molecular formula C9H12O3S B14389084 Methyl 3,5-dimethylbenzene-1-sulfonate CAS No. 89762-87-8

Methyl 3,5-dimethylbenzene-1-sulfonate

Cat. No.: B14389084
CAS No.: 89762-87-8
M. Wt: 200.26 g/mol
InChI Key: LVZDNXBYDRYDIK-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonate ester group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethylbenzene-1-sulfonate typically involves the sulfonation of 3,5-dimethylbenzene (mesitylene) followed by esterification. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid, which introduces the sulfonic acid group to the benzene ring. The resulting sulfonic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the sulfonate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methyl groups to carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonate ester to the corresponding alcohol.

    Substitution: Nucleophiles such as amines or thiols can replace the sulfonate group under basic conditions.

Major Products Formed:

    Oxidation: 3,5-Dimethylbenzoic acid.

    Reduction: 3,5-Dimethylbenzyl alcohol.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dimethylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-dimethylbenzene-1-sulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate ester group is highly reactive and can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity makes it useful in modifying other molecules and studying reaction mechanisms .

Comparison with Similar Compounds

    Methyl benzenesulfonate: Lacks the methyl groups at the 3 and 5 positions, making it less reactive in electrophilic aromatic substitution reactions.

    Methyl 4-methylbenzenesulfonate: Has a single methyl group at the 4 position, resulting in different reactivity and steric effects.

    Methyl 2,4,6-trimethylbenzenesulfonate: Contains three methyl groups, leading to increased steric hindrance and different chemical behavior.

Uniqueness: Methyl 3,5-dimethylbenzene-1-sulfonate is unique due to the specific positioning of the methyl groups, which enhances its reactivity in certain chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

89762-87-8

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 3,5-dimethylbenzenesulfonate

InChI

InChI=1S/C9H12O3S/c1-7-4-8(2)6-9(5-7)13(10,11)12-3/h4-6H,1-3H3

InChI Key

LVZDNXBYDRYDIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)OC)C

Origin of Product

United States

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